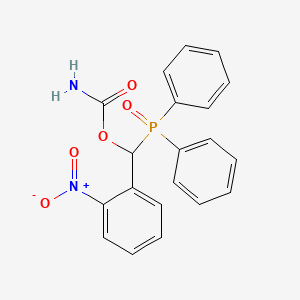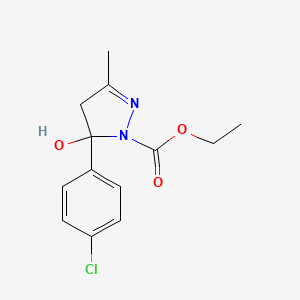
(diphenylphosphoryl)(2-nitrophenyl)methyl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Diphenylphosphoryl)(2-nitrophenyl)methyl carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It is a white crystalline solid that is soluble in water and organic solvents. Fenobucarb is known for its effectiveness in controlling a wide range of pests, including aphids, mites, and whiteflies.
作用机制
Fenobucarb acts as an acetylcholinesterase inhibitor, which means that it blocks the action of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately, paralysis and death of the pest.
Biochemical and Physiological Effects:
Fenobucarb has been found to have a wide range of biochemical and physiological effects on pests. It affects the nervous system, leading to paralysis and death. It also affects the respiratory system, leading to respiratory failure. In addition, (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate has been found to have effects on the reproductive system of pests, leading to reduced fertility.
实验室实验的优点和局限性
Fenobucarb has several advantages for use in lab experiments. It is effective against a wide range of pests, making it a versatile insecticide. It is also relatively inexpensive and easy to obtain. However, (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate has some limitations for lab experiments. It can be toxic to non-target organisms, so care must be taken when using it in experiments. In addition, it has a relatively short half-life, so it may not be effective for long-term pest control.
未来方向
There are several future directions for research on (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate. One area of research could be to investigate the effects of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate on non-target organisms, including beneficial insects and other wildlife. Another area of research could be to investigate the development of resistance to (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate in pests and to develop new insecticides to overcome this resistance. Additionally, research could be conducted to investigate the potential use of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate in combination with other insecticides to improve its effectiveness and reduce the risk of resistance development.
合成方法
The synthesis of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate involves the reaction between 2-nitrobenzyl alcohol and diphenyl phosphoryl chloride in the presence of a base. The resulting product is then reacted with methyl isocyanate to form (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate. The overall reaction can be represented as follows:
2-nitrobenzyl alcohol + diphenyl phosphoryl chloride + base → (2-nitrophenyl)diphenylphosphine oxide
(2-nitrophenyl)diphenylphosphine oxide + methyl isocyanate → (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate
科学研究应用
Fenobucarb has been extensively studied for its insecticidal properties. It has been used in various scientific research studies to investigate its effectiveness in controlling different types of pests. Fenobucarb has been found to be effective against a wide range of pests, including aphids, mites, and whiteflies. It has also been used in studies to investigate the effects of insecticides on non-target organisms.
属性
IUPAC Name |
[diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2O5P/c21-20(23)27-19(17-13-7-8-14-18(17)22(24)25)28(26,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHITWKBWKGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])OC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)
![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)


